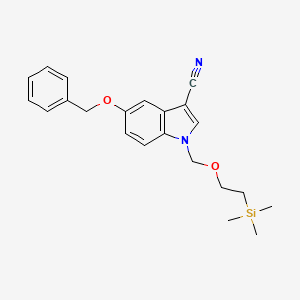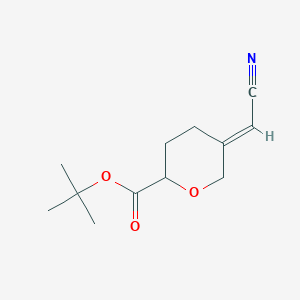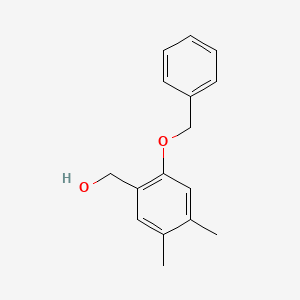
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol is an organic compound that features a benzyloxy group attached to a dimethyl-substituted phenyl ring, with a methanol group at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4,5-dimethylphenyl)methanol typically involves the protection of hydroxyl groups and subsequent substitution reactions. One common method includes the bromination of 4,5-dimethylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often involve the use of solvents like toluene and catalysts such as copper iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and benzyl protection processes, followed by purification techniques such as recrystallization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzylic alcohol to hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
The major products formed from these reactions include benzylic ketones, hydrocarbons, and various substituted aromatic compounds .
Scientific Research Applications
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-4,5-dimethylphenyl)methanol involves its interaction with various molecular targets. The benzylic alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The aromatic ring’s substituents can also affect the compound’s electronic properties, further modulating its behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the dimethyl substitution on the aromatic ring.
4,5-Dimethylphenol: Similar aromatic core but without the benzyloxy and methanol groups.
Benzyloxybenzene: Contains the benzyloxy group but lacks the dimethyl substitution and benzylic alcohol.
Uniqueness
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol is unique due to the combination of its benzyloxy group, dimethyl-substituted aromatic ring, and benzylic alcohol.
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(4,5-dimethyl-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C16H18O2/c1-12-8-15(10-17)16(9-13(12)2)18-11-14-6-4-3-5-7-14/h3-9,17H,10-11H2,1-2H3 |
InChI Key |
MLGBBXOWLLQJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



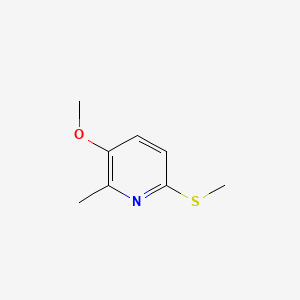
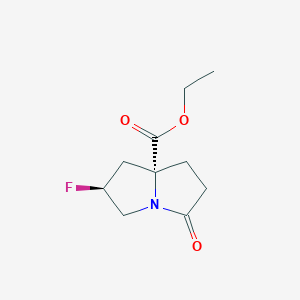
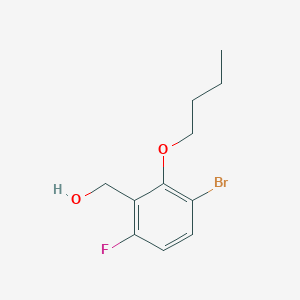
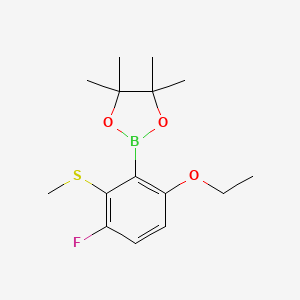
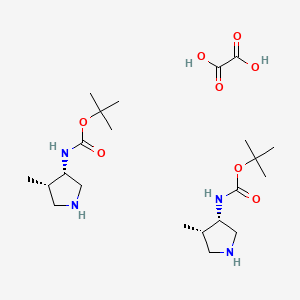
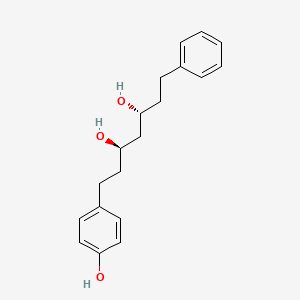

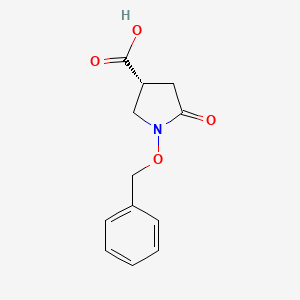
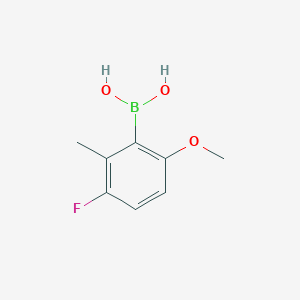
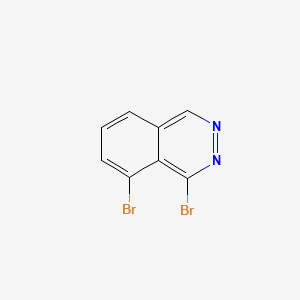
![2-(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024909.png)
